molecular formula C7H10ClN3O2 B13499775 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13499775
M. Wt: 203.62 g/mol
InChI Key: ZPAZYUYEYWSQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a carboxylic acid group at position 3 and a hydrochloride salt. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 203.63 g/mol (). The IUPAC name is 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid; hydrochloride. Key properties include:

  • Appearance: Powder ().
  • Storage: Room temperature ().
  • Hazard Profile: Skin/eye irritation (H315, H319) and respiratory irritation (H335) ().

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-4(9-10-6)2-1-3-8-5;/h8H,1-3H2,(H,9,10)(H,11,12);1H

InChI Key

ZPAZYUYEYWSQLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2)C(=O)O)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Ethyl Ester Intermediates

A key synthetic route involves the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester as an intermediate, which is then converted to the target carboxylic acid hydrochloride salt.

  • Starting Materials and Key Intermediates:

    • Compound V (a substituted precursor)
    • Sodium nitrite (NaNO2)
    • Acidic media (dilute sulfuric acid or hydrochloric acid)
  • Reaction Conditions:

    • The reaction between Compound V and sodium nitrite is carried out under acidic conditions at low temperatures (preferably -5 °C to 0 °C).
    • The molar ratio of Compound V to sodium nitrite is maintained between 1.0:1.0 and 1.0:2.0.
    • Mild reaction conditions ensure high yield (>90%) and operational simplicity.
  • Process Advantages:

    • Mild and gentle reaction conditions
    • Simple post-reaction treatment
    • High yield and purity of product
  • Further Conversion:

    • The ethyl ester intermediate is hydrolyzed and converted into the carboxylic acid hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Compound V + NaNO2 + dilute H2SO4/HCl -5 to 0 >90 Diazotization under acidic conditions
2 Hydrolysis of ethyl ester Acidic aqueous - Conversion to carboxylic acid
3 Formation of hydrochloride salt HCl solution - Isolation of hydrochloride salt

Source: Patent CN102911174A (2012)

One-Pot Synthesis via Modified Japp–Klingemann Reaction

A recent efficient synthetic protocol utilizes 2-chloro-3-nitropyridines as starting materials to construct the pyrazolo[4,3-b]pyridine core via a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.

  • Key Features:

    • Use of stable arenediazonium tosylates
    • Combination of azo-coupling, deacylation, and pyrazole ring annulation in a single pot
    • Operational simplicity and environmentally friendly conditions
    • Observation of an unusual acetyl group C-N migration during the reaction
  • General Procedure:

    • Starting from 2-chloro-3-nitropyridine, a nucleophilic aromatic substitution introduces hydrazine or related nucleophiles.
    • The Japp–Klingemann reaction forms the azo intermediate, which cyclizes to the pyrazolo[4,3-b]pyridine scaffold.
    • Subsequent acid treatment yields the carboxylic acid hydrochloride.
  • Advantages:

    • One-pot process reduces purification steps
    • High atom economy and yield
    • Potential for structural diversification
Step Reaction Type Conditions Outcome
1 SNAr on 2-chloro-3-nitropyridine Mild base, solvent Introduction of hydrazine moiety
2 Modified Japp–Klingemann reaction Acidic medium, controlled temp Azo coupling and ring formation
3 One-pot cyclization and deacylation Acid treatment Formation of pyrazolo carboxylic acid hydrochloride

Source: PMC Article (2023)

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield Advantages Limitations
Diazotization of Compound V Compound V, NaNO2, Acid -5 to 0 °C, acidic >90% Mild, high yield, simple workup Requires intermediate Compound V
One-pot SNAr + Japp–Klingemann 2-chloro-3-nitropyridine, hydrazine Mild base, acid, one-pot High One-pot, operationally simple Requires specific starting materials
1,3-Dicarbonyl condensation Amino-iminopyridines, dicarbonyls Ethanol, acetic acid, 130 °C 70–90% Versatile, high yield Longer reaction times

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Pyrazolo-Pyridine Ring Positioning

The position of the pyrazole ring fusion to the pyridine ring significantly impacts molecular properties.

Compound Name Ring Junction Position Molecular Formula Molecular Weight (g/mol) Key Differences Source
1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride (Target) [4,3-b] C₇H₁₀ClN₃O₂ 203.63 Hydrochloride salt, carboxylic acid
tert-Butyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate [4,3-b] C₁₁H₁₇N₃O₂ 223.27 tert-Butyl ester at position 4
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride [3,4-b] C₇H₁₀ClN₃O₂ 203.63 Structural isomer of target compound
  • Key Insight: The [4,3-b] vs.

Carboxylic Acid vs. Ester Derivatives

Ester derivatives are common intermediates in synthesis, while carboxylic acids (often as salts) enhance solubility.

Compound Name Functional Group Molecular Weight (g/mol) Synthesis Method Stability/Solubility Source
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Ethyl ester 231.68 Esterification of carboxylic acid Likely less polar than acid
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Methyl ester 217.65 Similar to ethyl ester synthesis Requires -20°C storage
Target Compound Carboxylic acid + HCl 203.63 Hydrolysis of ester intermediate (e.g., NaOH/HCl) Room-temperature stable
  • Key Insight : Hydrolysis of ester intermediates (e.g., ) is a standard route to generate carboxylic acids. Hydrochloride salts improve stability and aqueous solubility compared to free acids ().

Salt Forms and Stability

Hydrochloride salts are common for improving stability, while dihydrochlorides or free bases may serve niche roles.

Compound Name Salt Form Molecular Weight (g/mol) Storage Conditions Stability Source
Target Compound Hydrochloride 203.63 Room temperature High
1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-amine dihydrochloride Dihydrochloride 215.09 Not specified Likely hygroscopic
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate Hydrochloride 231.68 Discontinued Less stable than target
  • Key Insight : Dihydrochlorides () may offer enhanced solubility but require stringent storage. The target’s single hydrochloride salt balances stability and ease of handling ().

Biological Activity

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.17 g/mol
  • SMILES Notation : C1CC2=C(C(=NN2)C(=O)O)NC1
  • InChIKey : CANSPPZTVXEOJH-UHFFFAOYSA-N

Anticancer Properties

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in cancer progression and immune response. For instance, compound 15y , a derivative of this class, demonstrated an IC50 value of 0.2 nM against TBK1 and exhibited significant antiproliferative effects on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504 with micromolar efficacy .

Cell Line IC50 (µM)
A1720.5
U87MG0.7
A3750.6
A20580.8
Panc05040.9

These findings suggest that pyrazolo[4,3-b]pyridine derivatives may serve as promising candidates for developing new cancer therapies.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). Certain derivatives have shown selective inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, indicating a potential role in regulating cell cycle progression .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazolo[4,3-b]pyridine scaffold can significantly enhance biological activity. For example:

  • Substituents at the 5-position : Methyl and trifluoromethyl groups have been associated with increased potency against various targets.
  • Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity to target enzymes.

Case Studies

  • TBK1 Inhibition Study : In a recent study published in Nature Communications, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory effects on TBK1. Compound 15y was identified as a lead compound due to its high selectivity and low cytotoxicity in normal cells .
  • CDK Inhibition Research : Another study focused on the synthesis of pyrazolo[4,3-b]pyridine derivatives for inhibiting CDKs. The results indicated that specific substitutions could lead to selective inhibition profiles that are beneficial for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves constructing the pyrazolo-pyridine core via cyclization reactions. A common approach includes microwave-assisted reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and solvents like DMF to facilitate heterocycle formation. Post-synthesis, the hydrochloride salt is generated to enhance solubility and stability . Purification steps, such as column chromatography or recrystallization, are critical to isolate the compound from intermediates (e.g., pyrazole-4-carbaldehyde derivatives) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural validation relies on multi-dimensional NMR (¹H, ¹³C, DEPT, COSY) to assign hydrogen and carbon environments. For example, the pyrazolo-pyridine core exhibits distinct proton signals for the fused rings (δ 7.8–8.2 ppm for aromatic protons). Mass spectrometry (MS) confirms molecular weight (e.g., calculated vs. observed m/z), while elemental analysis validates purity. X-ray crystallography may resolve stereochemical ambiguities in analogs .

Q. What are the solubility and stability profiles of the hydrochloride salt form?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions. Stability studies under varying pH (e.g., 1–7.4) and temperatures (25–40°C) are conducted via HPLC-UV to monitor degradation. Storage at room temperature in desiccated environments is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s kinase inhibitory activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with ATP pockets in kinases. The pyrazolo-pyridine scaffold’s hydrogen-bond donors/acceptors (e.g., carboxylic acid group) are modeled against kinase co-crystal structures (PDB: 1ATP). Free energy perturbation (FEP) calculations predict substituent effects on binding affinity, guiding synthetic prioritization .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase vs. non-kinase targets) are addressed via selectivity profiling. Use parallel artificial membrane permeability assays (PAMPA) to differentiate cell-penetration effects. Structural analogs (Table 1) are tested under standardized conditions (e.g., 10 µM ATP concentration in kinase assays) to isolate substituent-specific contributions .

Table 1 : Structural Analogs and Key Modifications

Substituent PositionModificationImpact on ActivityReference
3-Carboxylic AcidHydrochloride saltEnhanced solubility/bioactivity
Pyridine C-22-Pyridyl groupImproved kinase binding
N-1Methyl/aryl groupsAltered metabolic stability

Q. How do substituents influence metabolic stability in vivo?

  • Methodological Answer : Microsomal stability assays (e.g., rat liver microsomes) quantify phase I metabolism. Electron-withdrawing groups (e.g., -CF₃) at the 4-position reduce CYP450-mediated oxidation. Pharmacokinetic studies in rodent models assess half-life (t₁/₂) and bioavailability, with LC-MS/MS quantifying plasma concentrations .

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts post-treatment. CRISPR-mediated knockout of the target kinase (e.g., EGFR, BRAF) establishes on/off-target effects. Phospho-proteomics (e.g., SILAC) identifies downstream signaling perturbations .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles?

  • Methodological Answer : Variability arises from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Use isogenic cell pairs (e.g., P-gp transfected vs. wild-type) to assess transporter-mediated resistance. Standardize cytotoxicity assays (e.g., MTT vs. ATP-luciferase) to minimize methodological bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.